molecular formula C22H27ClN2O3 B5985682 2-(4-tert-butylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide

2-(4-tert-butylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide

Katalognummer: B5985682
Molekulargewicht: 402.9 g/mol
InChI-Schlüssel: SESUZQKHLLYVML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-tert-butylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide, commonly known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been used as a therapeutic agent in the treatment of various types of cancer. It was initially developed by Bayer AG and Onyx Pharmaceuticals, and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.

Wirkmechanismus

Sorafenib exerts its antitumor effects by inhibiting the activity of multiple kinases involved in cancer cell growth and proliferation. It binds to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. It has been shown to inhibit the activity of RAF kinases, which are upstream regulators of the MEK/ERK pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to inhibit tumor angiogenesis and metastasis in preclinical models. In addition, Sorafenib has been reported to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in certain types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages as a research tool, including its specificity for multiple kinases involved in cancer cell growth and proliferation, its well-characterized mechanism of action, and its availability as a commercially available reagent. However, it also has some limitations, including its relatively low potency compared to other kinase inhibitors, its potential for off-target effects, and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for research on Sorafenib. One area of interest is the development of combination therapies that combine Sorafenib with other targeted agents or chemotherapeutic agents. Another area of interest is the identification of biomarkers that can predict response to Sorafenib treatment, which could help to guide patient selection and improve treatment outcomes. Finally, there is ongoing research into the development of new Sorafenib analogs with improved potency and selectivity for specific kinase targets.

Synthesemethoden

The synthesis of Sorafenib involves a multistep process that starts with the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenoxyacetyl chloride. This intermediate is then reacted with 3-chloro-4-(4-morpholinyl)aniline to form the desired product, Sorafenib.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its therapeutic potential in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, thyroid cancer, and others. It has been shown to inhibit multiple signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK pathway, the VEGFR/PDGFR pathway, and the c-Kit pathway.

Eigenschaften

IUPAC Name

2-(4-tert-butylphenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3/c1-22(2,3)16-4-7-18(8-5-16)28-15-21(26)24-17-6-9-20(19(23)14-17)25-10-12-27-13-11-25/h4-9,14H,10-13,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESUZQKHLLYVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.